Vinylidene fluoride
Overview
Description
Vinylidene fluoride, also known as 1,1-difluoroethylene, is a colorless, flammable gas with the chemical formula C2H2F2. It is a hydrofluoroolefin and a difluorinated derivative of ethylene. This compound is primarily used in the production of fluoropolymers such as polythis compound, which is known for its excellent chemical resistance, thermal stability, and piezoelectric properties .
Mechanism of Action
Target of Action
Vinylidene fluoride (VDF), also known as 1,1-Difluoroethylene, is a semi-crystalline fluoropolymer . Its primary targets are the applications where its unique properties can be leveraged. These include sensors, actuators, spin-valve devices, magnetoelectric materials, energy harvesting applications, tissue engineering, modeling engineering, and other biomedical engineering and devices .
Mode of Action
VDF exhibits excellent piezoelectric properties due to its mechanical and thermal stability . Piezoelectricity is the ability of certain crystalline materials to develop an electric charge proportional to a mechanical stress . This property allows VDF to convert mechanical energy into electrical energy, making it suitable for low-powered electronic devices .
Biochemical Pathways
The biochemical pathways affected by VDF are primarily related to energy conversion. The piezoelectric properties of VDF allow it to convert mechanical energy into electrical energy . This energy conversion is crucial in various applications, such as energy harvesting devices and sensors .
Pharmacokinetics
As a polymer, VDF exhibits excellent processability and chemical resistance to different materials such as acids, bases, organic solvents, oil, and fat . .
Result of Action
The molecular and cellular effects of VDF’s action are primarily seen in its applications. For example, in energy harvesting applications, the piezoelectric properties of VDF allow it to convert mechanical energy into electrical energy . In sensor applications, VDF can detect changes in mechanical stress and convert these changes into electrical signals .
Action Environment
VDF is known for its excellent thermal stability, mechanical strength, and chemical resistance, which allows it to function effectively in various environments . This makes it durable and long-lasting, but also raises concerns about its environmental impact post-use .
Preparation Methods
Vinylidene fluoride can be synthesized through several methods. One common industrial method involves the dehydrochlorination of 1,1-difluoro-1-chloroethane (HCFC-142b) at reaction temperatures above 650°C using barium chlorofluoride as a catalyst . Another method involves the elimination reaction from a 1,1,1-trihaloethane compound, such as the loss of hydrogen chloride from 1-chloro-1,1-difluoroethane . These methods are efficient and widely used in industrial production.
Chemical Reactions Analysis
Vinylidene fluoride undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form polythis compound, a highly non-reactive thermoplastic with excellent piezoelectric properties.
Substitution Reactions: This compound can undergo substitution reactions with various reagents to form different fluorinated compounds.
Addition Reactions: It can participate in addition reactions with other monomers to form copolymers.
Common reagents used in these reactions include peroxides for polymerization and various halogenated compounds for substitution reactions. The major products formed from these reactions are polythis compound and its copolymers .
Scientific Research Applications
Vinylidene fluoride and its polymers have a wide range of applications in scientific research and industry:
Chemistry: Used in the synthesis of fluoropolymers with unique chemical resistance and stability.
Biology and Medicine: Polythis compound is used in biomedical applications such as implants, sutures, and tissue engineering due to its biocompatibility and mechanical strength.
Industry: Employed in the production of membranes for water treatment, fuel cells, and lithium-ion batteries.
Comparison with Similar Compounds
Vinylidene fluoride is similar to other fluorinated compounds such as vinylidene chloride (1,1-dichloroethene) and vinyl fluoride. it is unique due to its specific chemical structure and properties:
Vinylidene Chloride: Also used to produce polymers, but with different chemical resistance and mechanical properties.
Vinyl Fluoride: Used in the production of polyvinyl fluoride, which has different applications and properties compared to polythis compound.
This compound stands out due to its exceptional piezoelectric properties and thermal stability, making it highly valuable in various advanced applications .
Properties
IUPAC Name |
1,1-difluoroethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2/c1-2(3)4/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCIDUSAKPWEOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F2, Array | |
Record name | 1,1-DIFLUOROETHYLENE | |
Source | CAMEO Chemicals | |
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Record name | VINYLIDENE FLUORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24937-79-9 | |
Record name | Poly(vinylidene fluoride) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24937-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3021439 | |
Record name | Vinylidene fluoride | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3021439 | |
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Molecular Weight |
64.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,1-Difluoroethylene (or vinylidene fluoride) is a colorless gas which is flammable in the ranges of 5.5 to 21%. It is toxic by inhalation and contact. It is slightly soluble in water and soluble in alcohol and ether. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Gas or Vapor, Colorless gas with a faint, ethereal odor; Note: Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a faint, ethereal odor., Colorless gas with a faint, ethereal odor. [Note: Shipped as a liquefied compressed gas.] | |
Record name | 1,1-DIFLUOROETHYLENE | |
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Record name | Ethene, 1,1-difluoro- | |
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Record name | Vinylidene fluoride | |
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Record name | VINYLIDENE FLUORIDE | |
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Record name | VINYLIDENE FLUORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/581 | |
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Record name | Vinylidene fluoride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Boiling Point |
-123 °F at 760 mmHg (NTP, 1992), -85.7 °C, -83 °C, -123 °F, -122 °F | |
Record name | 1,1-DIFLUOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3219 | |
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Record name | 1,1-Difluoroethene | |
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Record name | VINYLIDENE FLUORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |
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Record name | VINYLIDENE FLUORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/581 | |
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Record name | Vinylidene fluoride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |
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Flash Point |
Flammable gas, NA (Gas) | |
Record name | VINYLIDENE FLUORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Vinylidene fluoride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Solubility |
0.018 g/100 g at 77 °F and 760 mmHg (NTP, 1992), Slightly sol in water; sol in alcohol and ether, Water solubility = 6.3 cu cm/100 g at 25 °C and 10 kPa, Water solubility = 0.018 g/100 g at 25 °C and 760 mm Hg, Water solubility = 165 ppm at 25 °C, In water, 164.9 mg/L at 25 °C, Solubility in water: none, Insoluble | |
Record name | 1,1-DIFLUOROETHYLENE | |
Source | CAMEO Chemicals | |
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Record name | VINYLIDENE FLUORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Vinylidene fluoride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.617 at 75 °F (liquid) (NTP, 1992) - Less dense than water; will float, 0.617 g/cc at 24 °C (liquid), Critical density = 417 kg/cu m; Heat of formation = -345.2 kJ/mol at 25 °C; Heat of polymerization = -474.21 kJ/mol at 25 °C; explosive limits = 5.8-20.3 vol % in air, Relative density (water = 1): 0.6, 0.617 at 75 °F, 2.21(relative gas density) | |
Record name | 1,1-DIFLUOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,1-Difluoroethene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYLIDENE FLUORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | VINYLIDENE FLUORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/581 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Vinylidene fluoride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.2 (AIR= 1), Relative vapor density (air = 1): 2.2, 2.21 | |
Record name | 1,1-DIFLUOROETHYLENE | |
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URL | https://cameochemicals.noaa.gov/chemical/3219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,1-Difluoroethene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYLIDENE FLUORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | VINYLIDENE FLUORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/581 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
21584 mmHg at 50 °F ; 26980 mmHg at 68 °F (NTP, 1992), Liquid molar volume = 0.055194 cu m/kmol; Vapor pressure = 3X10+4 mm Hg at 25 C (calculated from experimentally derived coefficients), 3.0X10+4 mm Hg at 25 °C, 35.2 atm | |
Record name | 1,1-DIFLUOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,1-Difluoroethene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYLIDENE FLUORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/581 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Vinylidene fluoride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Oxygen, 0.05 mol% max; other impurities, 0.2 mol% max and moisture, 0.01 mol% max...other impurities present are vinyl fluoride, difluoromethane, 1,1-difluoroethane, 1,1-difluoro-1-chloroethane and 1,1,1-trifluoroethane | |
Record name | 1,1-Difluoroethene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas, Colorless gas [Note: Shipped as a liquefied compressed gas]. | |
CAS No. |
75-38-7, 24937-79-9 | |
Record name | 1,1-DIFLUOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Vinylidene fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75-38-7 | |
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Record name | 1,1-Difluoroethene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kynar | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethene, 1,1-difluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Vinylidene fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-difluoroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | VINYLIDENE FLUORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C1IX2905B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1,1-Difluoroethene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYLIDENE FLUORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | VINYLIDENE FLUORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/581 | |
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Record name | Ethylene, 1,1-difluoro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KW88B80.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-227 °F (NTP, 1992), -144 °C at 1 atm /freezing point/, -144 °C, -227 °F | |
Record name | 1,1-DIFLUOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,1-Difluoroethene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYLIDENE FLUORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | VINYLIDENE FLUORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/581 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Vinylidene fluoride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of vinylidene fluoride?
A1: this compound has the molecular formula C2H2F2 and a molecular weight of 64.04 g/mol.
Q2: How can this compound be characterized spectroscopically?
A2: this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 19F NMR, and Fourier Transform Infrared (FTIR) spectroscopy. These methods provide insights into its structure and bonding characteristics. For instance, 19F NMR analysis was used to identify specific monomer sequences in this compound copolymers. []
Q3: What are the key properties of PVDF that make it suitable for various applications?
A3: PVDF exhibits excellent piezoelectric, pyroelectric, and ferroelectric properties, making it suitable for applications like sensors, actuators, and energy harvesters. [, , , ]
Q4: How does the addition of nanoaluminum affect the thermal stability of PVDF?
A4: Research indicates that incorporating nanoaluminum significantly reduces the thermal stability of PVDF. The decomposition process occurs in two stages, involving the reaction of aluminum with fluoride ions and the degradation of PVDF, releasing fluorinated products. []
Q5: How does the incorporation of this compound into acrylic polymers affect their properties?
A5: Adding this compound to acrylic polymers can enhance their water resistance, weather resistance, and chemical resistance, even when subjected to forced drying methods. []
Q6: What role does epitaxial crystallization play in enhancing the stability of the piezoelectric crystalline phase of PVDF?
A6: Epitaxial crystallization, particularly within blends of PVDF and its copolymers like poly(this compound-trifluoroethylene) (P(VDF-TrFE)), has been shown to improve the stability of the piezoelectric crystalline phase. This interaction, for instance with hexamethylbenzene crystals, can stabilize the all-trans molecular conformation of PVDF, crucial for its piezoelectric properties. []
Q7: How have molecular dynamics simulations contributed to understanding the ferroelectric phase transition in this compound copolymers?
A9: Molecular dynamics simulations have provided insights into the factors governing the ferroelectric phase transition in this compound copolymers, such as the influence of this compound content, intermolecular and intramolecular interactions, and the presence of abnormal linkages in the polymer chains. These simulations have helped explain the relationship between molecular structure and the temperature at which the transition from a ferroelectric to a paraelectric phase occurs. []
Q8: Have there been any computational studies on the heats of formation of fluorocarbons like 1,1-difluoroethylene and tetrafluoroethylene?
A10: Yes, computational chemistry methods, including coupled cluster theory and explicitly correlated F12b methods, have been employed to determine the heats of formation of various fluorocarbons, including 1,1-difluoroethylene, difluoroethyne, and tetrafluoroethylene. These studies involve high-level quantum chemical calculations to predict thermodynamic properties with high accuracy. []
Q9: What analytical techniques are commonly used to study the properties and morphology of PVDF and its copolymers?
A9: Various analytical techniques are employed to characterize PVDF and its copolymers, including:
- X-ray diffraction (XRD): To determine the crystalline structure and phase transitions in PVDF. [, , , , , ]
- Differential scanning calorimetry (DSC): To study the thermal transitions and crystallization behavior. [, , ]
- Fourier transform infrared (FTIR) spectroscopy: To identify functional groups and analyze molecular conformation. [, , , ]
- Scanning electron microscopy (SEM): To examine the surface morphology and microstructure of PVDF materials. [, , ]
- Transmission electron microscopy (TEM): To observe the internal crystal structure and morphology. []
- Atomic force microscopy (AFM): To study the surface topography and nanoscale features. [, ]
Q10: Are there any environmental concerns associated with this compound and its polymers?
A12: While PVDF itself is considered relatively inert and stable, the production process of this compound and the disposal of PVDF-containing products require careful consideration due to potential environmental impacts. Research focuses on developing sustainable manufacturing practices and exploring recycling and waste management strategies for PVDF materials. []
Q11: Are there any alternative materials to PVDF for piezoelectric applications?
A11: Yes, there are alternative piezoelectric materials, including:
- Composite materials: Combining PVDF with other materials like graphene or carbon nanotubes to enhance its properties. [, ]
Q12: What are some essential resources for conducting research on this compound and its polymers?
A12: Key resources for research in this field include:
- Collaboration: Interdisciplinary collaborations between material scientists, chemists, physicists, and engineers are essential for advancing the understanding and applications of this compound-based materials. []
Q13: When was PVDF first discovered and what are some significant milestones in its development?
A13: PVDF was first discovered in the 1930s. Key milestones include:
- Recent decades: Extensive research on improving its properties and exploring new applications in areas like energy harvesting, sensors, and actuators. [, ]
Q14: What are some examples of cross-disciplinary applications of this compound-based materials?
A14: The unique properties of PVDF have led to applications in diverse fields, including:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.